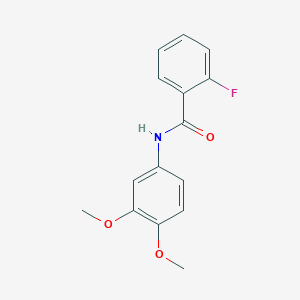

![molecular formula C19H23FN2O3 B5677268 8-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5677268.png)

8-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related spiro compounds involves multiple steps, including condensation reactions, hydrolysis, and cyclization processes. For example, the synthesis of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives demonstrates the complexity involved in creating structurally related compounds, highlighting the intricate methods required to synthesize such molecules (Madaiah et al., 2012). Moreover, a facile pathway to synthesize N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones showcases a cost-effective and efficient synthesis approach for related spiro compounds (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of related spiro compounds has been elucidated through various analytical techniques, including X-ray crystallography, which provides insight into the spatial arrangement and stereochemistry of these molecules. The crystal structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate reveals a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings, highlighting the complexity of spiro compounds' molecular architecture (Wang et al., 2011).

Chemical Reactions and Properties

Spiro compounds exhibit a range of chemical reactions, including decarboxylation and reactions with imines. The decarboxylation rates of 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid suggest a concerted intramolecular mechanism (Bigley & May, 1969). Additionally, the enhanced reactivity of certain spiro compounds in the Castagnoli-Cushman reaction with imines underlines the unique chemical behavior of these molecules (Rashevskii et al., 2020).

Physical Properties Analysis

The synthesis and structural elucidation of spiro compounds, including diazaspiro[4.5]decane scaffolds, demonstrate their varied physical properties, such as solubility and crystallinity. The controlled synthesis of enantiomerically pure spiro compounds also highlights the importance of stereochemistry in determining the physical properties of these molecules (Schwartz et al., 2005).

Chemical Properties Analysis

The chemical properties of spiro compounds, including reactivity, stability, and interaction with various reagents, are central to their potential pharmacological applications. The synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds showcases the versatility and reactive nature of spiro compounds, enabling the formation of complex molecular architectures through domino reactions (Li et al., 2014).

Eigenschaften

IUPAC Name |

8-[(E)-3-(4-fluorophenyl)prop-2-enyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O3/c1-21-17(23)13-16(18(24)25)19(21)8-11-22(12-9-19)10-2-3-14-4-6-15(20)7-5-14/h2-7,16H,8-13H2,1H3,(H,24,25)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIHTJRCHAHNPA-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C12CCN(CC2)CC=CC3=CC=C(C=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)CC(C12CCN(CC2)C/C=C/C3=CC=C(C=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2E)-3-(4-Fluorophenyl)prop-2-EN-1-YL]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5677187.png)

![3-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide dihydrochloride](/img/structure/B5677196.png)

![N-[3-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5677203.png)

![N-(3-chlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5677209.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5677227.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5677235.png)

![(3R*,4S*)-1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-(5-methyl-2-furyl)pyrrolidin-3-amine](/img/structure/B5677261.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5677273.png)

![3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]propanamide](/img/structure/B5677281.png)

![3,5-dimethoxy-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5677286.png)

![7-isopropyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5677300.png)

![8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B5677313.png)